Benzene, (1,1-dichloroethyl)-
Description
Foundational Significance of Geminal Dihalogenated Alkanes in Organic Chemistry Research
Geminal dihalides, characterized by the presence of two halogen atoms bonded to the same carbon atom, are fundamental building blocks in organic synthesis. wikipedia.org Their importance stems from their versatile reactivity, often serving as precursors to a wide array of functional groups. For instance, geminal dihalides can be converted into ketones or aldehydes through hydrolysis. wikipedia.org They are also key intermediates in the formation of alkynes via double dehydrohalogenation reactions. wikipedia.orglibretexts.org This transformative potential makes geminal dihalides, including "Benzene, (1,1-dichloroethyl)-", valuable tools for chemists seeking to construct complex molecular architectures. The study of their reactions provides deep insights into reaction mechanisms, such as elimination and substitution pathways. libretexts.org
Contextualization of Benzene (B151609), (1,1-dichloroethyl)- as a Benzylic Geminal Dihalide
"Benzene, (1,1-dichloroethyl)-" is specifically classified as a benzylic geminal dihalide. ncert.nic.in This classification highlights two key structural features: the geminal dichlorides on the ethyl side chain and the direct attachment of this side chain to a benzene ring. The "benzylic" position refers to the sp³-hybridized carbon atom directly attached to an aromatic ring. ncert.nic.in This proximity to the phenyl group significantly influences the compound's reactivity. Benzylic halides are known to exhibit high reactivity in nucleophilic substitution reactions, particularly towards Sₙ1 pathways, due to the stability of the resulting benzylic carbocation. ncert.nic.in The presence of two chlorine atoms on this benzylic carbon in "Benzene, (1,1-dichloroethyl)-" further modulates its chemical behavior, making it a specific subject of interest for studying the interplay of steric and electronic effects in chemical transformations.
Overview of Academic Research Trajectories for Chlorinated Aromatic Compounds
Academic research into chlorinated aromatic compounds is a broad and dynamic field, driven by their diverse applications and environmental presence. jalsnet.comresearchgate.net Research trajectories encompass several key areas. One significant focus is the development of novel and more efficient methods for their synthesis, including environmentally benign chlorination techniques. jalsnet.comacs.org Another major area of investigation involves understanding the chemical and physical properties of these compounds, which is crucial for their application in materials science and as intermediates in the synthesis of pharmaceuticals and agrochemicals. jalsnet.com Furthermore, there is substantial research on the environmental fate and transformation of chlorinated aromatics, as some of these compounds are recognized as persistent organic pollutants. researchgate.net Studies often focus on their detection, degradation pathways, and the identification of their byproducts in various environmental matrices. nih.gov The research on specific compounds like "Benzene, (1,1-dichloroethyl)-" contributes to this broader knowledge base, providing data points that help to build a comprehensive understanding of the behavior of chlorinated aromatic systems.
| Property | Value |
| Molecular Formula | C₈H₈Cl₂ |
| Molecular Weight | 175.05 g/mol |
| IUPAC Name | 1,1-dichloroethylbenzene |
| CAS Number | 3141-41-1 |
| Monoisotopic Mass | 174.0003056 Da |
This table presents key chemical data for Benzene, (1,1-dichloroethyl)-. Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
CAS No. |
3141-41-1 |
|---|---|
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1,1-dichloroethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
YCWQUKYGSPNNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1,1 Dichloroethyl and Analogues
Strategies for Carbon-Halogen Bond Formation at the Benzylic Position
The direct introduction of two halogen atoms onto the same benzylic carbon presents a unique synthetic challenge. This section explores methods to achieve this transformation.
Selective Halogenation of Substituted Ethylbenzene (B125841) Derivatives
The selective chlorination of ethylbenzene at the benzylic position is a primary route to obtaining chlorinated ethylbenzene derivatives. This process typically proceeds through a radical mechanism, often initiated by heat or UV light. brainly.com The presence of the benzene (B151609) ring can influence the selectivity of the reaction, making the benzylic hydrogens more susceptible to substitution. brainly.com
For instance, the reaction of ethylbenzene with chlorine gas under appropriate conditions can yield a mixture of products, including (1-chloroethyl)benzene (B1265384). prepchem.com Further chlorination of (1-chloroethyl)benzene can then lead to the formation of Benzene, (1,1-dichloroethyl)-. The conditions for these reactions, such as temperature and the presence of a catalyst, are crucial in controlling the degree and position of chlorination.
A laboratory preparation of (1-chloroethyl)benzene involves treating ethylbenzene with dry chlorine gas at 70°C in the presence of a quartz lamp. prepchem.com The reaction is carefully controlled to avoid over-chlorination, which can lead to polychlorinated products. prepchem.com The resulting (1-chloroethyl)benzene is a colorless liquid that can be purified by vacuum distillation. prepchem.com
| Starting Material | Reagent | Conditions | Product | Yield |
| Ethylbenzene | Chlorine (Cl2) | 70°C, quartz lamp | (1-chloroethyl)benzene | 90% (of a fraction also containing (2-chloroethyl)benzene) |
Table 1: Synthesis of (1-chloroethyl)benzene via selective halogenation.
Exploration of Electrochemical Chlorination Routes for Geminal Dihalides
Electrochemical methods offer an alternative approach for the halogenation of organic compounds. These methods can provide a high degree of control over the reaction and often operate under milder conditions than traditional chemical methods. While specific examples of the direct electrochemical synthesis of Benzene, (1,1-dichloroethyl)- are not extensively documented, the principles of electrochemical halogenation are well-established.
Electrochemical systems can be designed to generate reactive halogen species in situ, which then react with the organic substrate. For instance, the degradation of chlorinated aromatic compounds has been enhanced using Fe-ZSM-5 zeolite as a suspended catalyst in an electrochemical system. nih.gov This suggests the potential for developing catalytic electrochemical systems for the targeted synthesis of geminal dihalides. The efficiency of such systems would depend on factors like the electrode material, electrolyte, and the presence of suitable catalysts. nih.govacs.org
Derivatization from Precursor Aromatic Systems
An alternative to direct halogenation is the construction of the target molecule from simpler aromatic precursors through the formation of the ethyl group and subsequent or concurrent halogenation.
Electrophilic Alkylation of Benzene with Dihaloethyl Precursors
Friedel-Crafts alkylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds with aromatic rings. chemguide.co.ukchemguide.co.ukyoutube.comlibretexts.org In principle, Benzene, (1,1-dichloroethyl)- could be synthesized by the electrophilic alkylation of benzene with a suitable 1,1-dihaloethyl precursor. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). chemguide.co.uklibretexts.org
The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring. libretexts.orgyoutube.com In the case of a 1,1-dihaloethane, the Lewis acid would assist in the removal of a halide ion to generate the corresponding α-chloro carbocation.
| Aromatic Substrate | Alkylating Agent | Catalyst | Product |
| Benzene | 1,1-Dichloroethane (B41102) | AlCl3 | Benzene, (1,1-dichloroethyl)- |
Table 2: Proposed Friedel-Crafts alkylation for the synthesis of Benzene, (1,1-dichloroethyl)-.
However, Friedel-Crafts alkylations are known to be susceptible to side reactions such as polyalkylation and carbocation rearrangements. youtube.com The reactivity of the product, Benzene, (1,1-dichloroethyl)-, might be different from benzene, potentially leading to further reactions.
Functional Group Interconversions Leading to the 1,1-Dichloroethyl Moiety
Functional group interconversions provide a versatile toolkit for organic synthesis, allowing for the transformation of one functional group into another. ub.edumit.eduvanderbilt.eduimperial.ac.ukucd.ie The 1,1-dichloroethyl group can potentially be synthesized from other functional groups at the benzylic position.
One plausible route involves the conversion of a ketone, such as acetophenone (B1666503), into the corresponding geminal dichloride. This transformation can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Another approach could involve the conversion of a primary alcohol, 2-phenylethanol, into the target molecule. This would likely involve a multi-step process, potentially starting with oxidation to the corresponding aldehyde or carboxylic acid, followed by reactions to introduce the two chlorine atoms at the benzylic position. The conversion of alcohols to alkyl halides is a common transformation, often achieved using reagents like thionyl chloride or phosphorus halides. ub.eduvanderbilt.edu
Stereoselective Synthesis Approaches for Related Chiral Dihalides
While Benzene, (1,1-dichloroethyl)- is achiral, the synthetic methodologies discussed can be extended to the synthesis of related chiral dihalides where the two halogen atoms are on adjacent carbons (vicinal dihalides) or where the benzylic carbon is a stereocenter due to other substituents on the ring or the ethyl group. The stereoselective synthesis of such compounds is a significant area of research. acs.orgethz.chrsc.orgnih.govrsc.org
The synthesis of chiral molecules often involves the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch For instance, the stereoselective preparation of quaternary benzylic centers has been achieved using chiral imidazolines. rsc.orgrsc.org Similarly, catalyst-free 1,2-trans-dihalogenation of alkynes has been developed with high regio- and stereoselectivity. nih.gov These advanced methods highlight the potential for controlling stereochemistry in the synthesis of complex halogenated molecules.
Development of Environmentally Benign Synthetic Protocols for Halogenated Aromatics
The synthesis of halogenated aromatic compounds, a class that includes Benzene, (1,1-dichloroethyl)-, has traditionally relied on methods that often involve harsh reagents and generate significant environmental waste. The principles of green chemistry have spurred the development of more sustainable synthetic strategies aimed at minimizing environmental impact. taylorfrancis.com These modern approaches focus on the use of safer reagents, environmentally benign solvents, and innovative catalytic systems to improve efficiency and reduce pollution. taylorfrancis.comresearchgate.net While specific literature on the green synthesis of Benzene, (1,1-dichloroethyl)- is limited, the broader advancements in the synthesis of halogenated aromatics provide a clear framework for developing such protocols.
A significant area of progress is the replacement of traditional electrophilic aromatic substitution (EAS) reactions, which can generate substantial waste, with more eco-friendly alternatives. taylorfrancis.com These greener methods often employ catalysis to achieve high selectivity and yield under milder conditions.
Biocatalytic Halogenation: A Green Alternative
Nature's own catalysts, enzymes, offer a highly selective and environmentally friendly route to halogenated aromatics. tandfonline.com Flavin-dependent halogenases (FDHs) have emerged as particularly promising biocatalysts for the site-selective halogenation of electron-rich aromatic compounds. nih.govacs.org
Mechanism and Advantages: FDHs utilize a flavin cofactor (FADH₂) to reduce molecular oxygen, which in turn oxidizes a halide ion (Cl⁻, Br⁻, I⁻) to a hypohalous acid equivalent (HOX). nih.gov This reactive species is channeled through a tunnel within the enzyme to the active site, where it performs a highly selective electrophilic halogenation on the bound substrate. nih.gov This mechanism provides remarkable control over regioselectivity, a common challenge in traditional chemical synthesis. nih.gov
Research Findings: Significant research has focused on expanding the utility of FDHs beyond their native substrates. Through protein engineering and directed evolution, scientists have successfully altered the substrate scope and site-selectivity of these enzymes. nih.govnih.gov For instance, the FDH RebH, originally involved in the biosynthesis of rebeccamycin, has been engineered to halogenate a variety of non-native indoles and anilines with high, catalyst-controlled selectivity. nih.govacs.org Furthermore, creating fusion proteins that combine an FDH with a flavin reductase (the enzyme that regenerates the FADH₂ cofactor) has been shown to increase product titers in vivo. nih.gov
Despite their promise, challenges such as low enzyme stability, limited substrate scope, and difficulties in scaling up reactions currently hinder widespread industrial application. mdpi.com To date, biocatalytic halogenations are primarily used for producing small quantities of selectively derivatized products. mdpi.com
Table 1: Features of Flavin-Dependent Halogenase (FDH) Biocatalysis
Feature Description Key Advantages Current Limitations Catalyst Flavin-Dependent Halogenase (FDH) Enzymes High site- and regio-selectivity; biodegradable catalyst. [1, 5] Limited stability and substrate scope; low expression yields. researchgate.net Mechanism Enzyme-catalyzed electrophilic halogenation using FADH₂, O₂, and a halide salt. nih.gov Avoids harsh chemical reagents; catalyst-controlled selectivity. nih.gov Requires a cofactor regeneration system (flavin reductase). taylorfrancis.com Reaction Conditions Mild aqueous conditions (near neutral pH and ambient temperature). researchgate.net Reduced energy consumption; minimal hazardous waste. researchgate.net Reactions can be slow; scalability is a major challenge. researchgate.net Applications Selective halogenation of electron-rich aromatics like indoles, phenols, and anilines. [2, 6] Useful for creating complex molecules and pharmaceutical intermediates. researchgate.net Not yet demonstrated for gram-scale synthesis or for less activated substrates. researchgate.net
Advanced Catalytic Systems and Reagents
The development of novel catalytic systems that avoid toxic reagents and byproducts is a cornerstone of green chemistry. These systems often feature higher atom economy and operate under milder conditions.
Oxidative Halogenation: A prominent green strategy is oxidative halogenation, which uses safe halide salts as the halogen source and a clean chemical oxidant, most notably hydrogen peroxide (H₂O₂). rsc.org The only byproduct of H₂O₂ in these reactions is water, making it an exceptionally green choice. rsc.org These reactions are often catalyzed by high-oxidation-state metal complexes, such as those of vanadium and molybdenum. rsc.org Another approach involves using ammonium (B1175870) halides with hydrogen peroxide in acetic acid, which provides a greener and safer alternative to conventional reagents like N-bromosuccinimide (NBS) for halogenating aromatic heterocycles. researchgate.net
Electrocatalytic and Photocatalytic Methods: Electrosynthesis offers another sustainable pathway for halogenation. By using sodium chloride as both the chlorine source and the electrolyte, aromatic compounds can be electrochlorinated with high selectivity and improved safety. researchgate.net This method generates chlorine radicals at an anode, which then react with the substrate. researchgate.net
Visible-light photoredox catalysis has also been successfully employed for decarboxylative halogenation, using inexpensive inorganic halide salts as the halogen source and avoiding the need for stoichiometric strong oxidants. researchgate.net Furthermore, photochemical methods are being explored for their potential in activating aromatic compounds towards halogenation or dehalogenation under mild conditions. researchgate.netnih.gov
Metal-Free Synthesis: In some cases, metal catalysts can be avoided entirely. One innovative, metal-free method involves the reaction of tetraynes with allyl halides in a mixture of DMF and water to efficiently synthesize fused aryl halides. chu.edu.cn This reaction proceeds with high yield and atom economy, adhering closely to green chemistry principles. chu.edu.cn
Table 2: Comparison of Environmentally Benign Halogenation Protocols
Protocol Halogen Source Key Catalyst/Reagent Primary Byproduct Applicable Substrates Oxidative Halogenation Halide Salts (e.g., NaCl, KBr) H₂O₂; Vanadium/Molybdenum catalysts. researchgate.net Water. researchgate.net Aromatics, Alkenes, Carbonyls. researchgate.net Electrocatalytic Halogenation Sodium Chloride. chu.edu.cn Ir/Ru/TiO₂ anode. chu.edu.cn Hydrogen gas (at cathode). chu.edu.cn Aromatic compounds. chu.edu.cn Photoredox Catalysis Inorganic Halide Salts. nih.gov Visible-light photosensitizer. nih.gov Dependent on specific reaction. N-hydroxyphthalimide-activated carboxylic acids. nih.gov Metal-Free HDDA Reaction Allyl Halides. tandfonline.com Heat; DMF/Water solvent. tandfonline.com Minimal, high atom economy. tandfonline.com Tetraynes. tandfonline.com Ammonium Halide/H₂O₂ Ammonium Halide. researchgate.net H₂O₂ in Acetic Acid. researchgate.net Water. Activated aromatic heterocycles (thiophenes, pyrroles). researchgate.net
While these advanced methodologies have not been specifically documented for the synthesis of Benzene, (1,1-dichloroethyl)-, they represent the forefront of green chemistry in halogenated aromatic synthesis. Their application to this specific compound and its analogues holds the potential to significantly reduce the environmental footprint of their production.
Elucidation of Reaction Mechanisms and Transformations of Benzene, 1,1 Dichloroethyl
Reactivity of the Geminal Dichloroethyl Moiety
The presence of two chlorine atoms on the benzylic carbon significantly influences the reactivity of the ethyl side chain, making it a focal point for various transformations.
The benzylic carbon in 1,1-dichloroethylbenzene is susceptible to nucleophilic attack. This reactivity is a consequence of the stability of the potential carbocation intermediate, which is stabilized by resonance with the adjacent benzene (B151609) ring. However, the presence of two electron-withdrawing chlorine atoms also plays a crucial role.
Nucleophilic substitution reactions on this substrate can proceed through different mechanisms, including SN1 and SN2 pathways. The exact mechanism is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, strong nucleophiles in aprotic solvents might favor an SN2-like mechanism, while weaker nucleophiles in protic solvents could promote an SN1 pathway through the formation of a benzylic carbocation.
| Nucleophile | Product(s) | Reaction Conditions |
| H₂O/OH⁻ | 1-Phenylethanone, Acetophenone (B1666503) | Hydrolysis |
| ROH/RO⁻ | 1-Alkoxy-1-chloroethylbenzene, Acetals/Ketals | Alcoholysis |
| CN⁻ | 2,2-dicyano-1-phenylethane | Cyanation |
In the presence of a strong base, 1,1-dichloroethylbenzene can undergo elimination reactions to yield styrenic derivatives. The most common pathway is an E2 elimination, where a proton is abstracted from the methyl group and a chloride ion is expelled simultaneously. This results in the formation of 1-chloro-1-phenylethene. A second elimination can occur under more forcing conditions to yield phenylacetylene (B144264), though this is a less common transformation.
| Base | Product | Reaction Type |
| Sodium ethoxide | 1-Chloro-1-phenylethene | E2 Elimination |
| Potassium tert-butoxide | 1-Chloro-1-phenylethene | E2 Elimination |
This table illustrates typical elimination reactions and products based on established organic chemistry principles.
The formation of a benzylic carbocation intermediate during SN1-type reactions opens up the possibility of molecular rearrangements. msu.edu While the primary benzylic carbocation is resonance-stabilized, rearrangements can occur to form more stable carbocationic species, although this is less common for this specific substrate compared to others where a more stable carbocation can be readily formed. sinica.edu.twresearchgate.neturegina.canih.govnih.gov The potential for rearrangement is a critical consideration in predicting the product distribution of reactions involving carbocation intermediates. sinica.edu.twresearchgate.neturegina.canih.govnih.gov
Aromatic Ring Reactivity in Benzene, (1,1-dichloroethyl)-
The (1,1-dichloroethyl)- substituent exerts a significant electronic influence on the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
The (1,1-dichloroethyl)- group is considered to be a deactivating substituent for electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org This deactivation arises from the strong inductive electron-withdrawing effect of the two chlorine atoms, which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgstackexchange.com
Despite being deactivating, the substituent's directing effect is a subject of interest. Generally, alkyl groups are ortho, para-directing activators. However, the presence of the electronegative chlorine atoms complicates this. The inductive effect deactivates the entire ring, but the potential for hyperconjugation and weak resonance effects from the alkyl portion could still favor ortho and para substitution, albeit at a much slower rate than benzene itself. libretexts.orgstackexchange.com Therefore, the (1,1-dichloroethyl)- group is expected to be a deactivating, ortho, para-director.
Relative Rates of Nitration (Compared to Benzene = 1)
| Compound | Relative Rate |
| Benzene | 1 |
| Toluene (B28343) | 25 |
| Chlorobenzene (B131634) | 0.033 |
| Benzene, (1,1-dichloroethyl)- | Expected to be < 0.033 |
The relative rate for Benzene, (1,1-dichloroethyl)- is an estimation based on the deactivating nature of the substituent and comparison with related compounds. libretexts.org
Aromatic nucleophilic substitution (SNAr) on the benzene ring of 1,1-dichloroethylbenzene is generally not favored. libretexts.orgbyjus.com The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgbyjus.comyoutube.com The (1,1-dichloroethyl)- group is primarily an inductively withdrawing group, but it does not provide the necessary resonance stabilization for the intermediate required for an efficient SNAr reaction. libretexts.orgbyjus.com Therefore, under typical SNAr conditions, reaction at the aromatic ring is unlikely. libretexts.orgbyjus.com
Radical Chemistry and Oxidative Transformations Involving the 1,1-Dichloroethyl Group
The presence of the 1,1-dichloroethyl group on the benzene ring introduces specific pathways for radical-mediated reactions and oxidative transformations. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic ring.
Radical Halogenation: While specific studies on the radical halogenation of Benzene, (1,1-dichloroethyl)- are not extensively documented, the principles of benzylic halogenation suggest that under radical conditions (e.g., exposure to UV light or radical initiators), further substitution at the remaining benzylic hydrogen is unlikely. Instead, reactions involving the cleavage of the C-Cl bonds or reactions at the methyl group could potentially occur, though this remains a subject for further investigation. The typical mechanism for radical halogenation involves initiation, propagation, and termination steps. nih.gov For instance, in the free radical bromination of ethylbenzene (B125841), a bromine radical abstracts a benzylic hydrogen to form a stable benzylic radical. nih.govnumberanalytics.com
Oxidative Transformations: The 1,1-dichloroethyl group is relatively resistant to mild oxidation. However, under more forceful oxidative conditions, cleavage of the carbon-carbon bond or transformation of the dichloroethyl group can be expected. For instance, oxidative cleavage of similar aromatic compounds can be achieved using strong oxidizing agents, often leading to the formation of ketones or carboxylic acids after subsequent workup. The presence of two chlorine atoms influences the electron density and steric hindrance at the benzylic position, which in turn affects the susceptibility to oxidative attack. Research on the oxidative degradation of related chlorinated aromatic compounds, such as chlorobenzene, by agents like ferrate(VI) has shown that the efficiency of degradation is influenced by factors like pH and the nature of the functional group. researchgate.net
Photochemical Degradation: The photochemical behavior of chlorinated aromatic hydrocarbons is of environmental interest. While specific data on Benzene, (1,1-dichloroethyl)- is limited, studies on related compounds like chlorobenzene indicate that degradation can occur via photolysis. rsc.org The presence of chlorine atoms can influence the absorption of UV light and the subsequent photochemical reaction pathways, which may include radical-mediated degradation.
Catalytic Activation and Selective Transformations of Benzene, (1,1-dichloroethyl)-
The two chlorine atoms at the benzylic position of Benzene, (1,1-dichloroethyl)- offer a handle for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through the activation of the C-Cl bonds by a transition metal catalyst.
Dehydrochlorination: A common reaction for alkyl halides is dehydrohalogenation to form alkenes. In the case of Benzene, (1,1-dichloroethyl)-, base-catalyzed dehydrochlorination can lead to the formation of 1-chloro-1-phenylethene. This reaction is analogous to the industrial production of 1,1-dichloroethylene (vinylidene chloride) from 1,1,2-trichloroethane. wikipedia.orgtpsgc-pwgsc.gc.ca
Catalytic Dehalogenation and Reduction: The chlorine atoms can be removed through catalytic hydrogenation under forcing conditions, which would reduce the compound to ethylbenzene. libretexts.org More selective catalytic reduction methods can also be employed to achieve partial or complete dehalogenation. For instance, the catalytic reduction of DDT (a related polychlorinated compound) has been studied using nickel(I) salen complexes. researchgate.net
Cross-Coupling Reactions: The C-Cl bonds in Benzene, (1,1-dichloroethyl)- are potential sites for transition metal-catalyzed cross-coupling reactions. Although gem-dihaloalkanes are generally less reactive than their vinyl or aryl counterparts, suitable catalytic systems can facilitate their participation in reactions like Suzuki, Sonogashira, or Heck couplings. Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative for coupling alkyl halides. nih.govacs.orgresearchgate.netnih.gov These reactions often proceed through radical intermediates. Similarly, rhodium-catalyzed functionalization of alkyl chlorides has been developed for the formation of aldehydes and other functional groups. nih.govnih.govresearchgate.net While specific examples with Benzene, (1,1-dichloroethyl)- are scarce in readily available literature, the general reactivity patterns of benzylic halides suggest its potential as a substrate in such transformations.
Table of Catalytic Transformations:
| Catalyst System | Reagents | Product Type | Potential Transformation of Benzene, (1,1-dichloroethyl)- |
| Base (e.g., NaOH, Ca(OH)₂) | - | Alkene | 1-Chloro-1-phenylethene |
| H₂/Pd, Pt, or Ni | High pressure, high temp. | Alkane | Ethylbenzene |
| Rh(acac)(CO)₂ / DPPP, NaI | H₂/CO | Aldehyde | Formylated derivatives |
| Iron salts (e.g., FeCl₃) | Grignard reagents | Alkylated products | Alkylated derivatives |
The development of specific catalysts is crucial for achieving high selectivity and yield in the transformations of Benzene, (1,1-dichloroethyl)-, paving the way for its use as a building block in organic synthesis. Further research into the catalytic activation of this gem-dichloro compound is warranted to fully explore its synthetic potential.
Advanced Computational and Theoretical Investigations of Benzene, 1,1 Dichloroethyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations provide a powerful lens for examining the intricate world of molecular structures and electronic properties. For a molecule such as Benzene (B151609), (1,1-dichloroethyl)-, with its combination of an aromatic ring and a halogenated alkyl substituent, these computational methods offer unparalleled insights into its stability, geometry, and electronic behavior. These theoretical investigations are crucial for understanding the fundamental nature of the compound and for interpreting experimental data.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Stability Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Benzene, (1,1-dichloroethyl)-. The primary application of DFT in this context is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is reached.
A typical approach would involve using a functional, such as the widely used B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a basis set, for instance, 6-311+G(d,p), which provides a flexible description of the electron distribution. The optimization would yield key geometric parameters.
Table 1: Predicted Optimized Geometric Parameters for Benzene, (1,1-dichloroethyl)- (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-C (alkyl-aryl) bond length | ~1.52 Å |
| C-Cl bond length | ~1.78 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-H (methyl) bond length | ~1.09 Å |
| Cl-C-Cl bond angle | ~109.5° |
| C-C-C (ring) bond angle | ~120° |
Note: These are illustrative values based on typical DFT calculations for similar molecules. Actual values would be obtained from specific calculations on Benzene, (1,1-dichloroethyl)-.
The stability of the optimized structure is confirmed by performing a frequency calculation. The absence of any imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. The total electronic energy obtained from this calculation is a measure of the molecule's thermodynamic stability.
Ab Initio Methods for Electronic Property Elucidation
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for elucidating electronic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide more accurate descriptions of electron correlation effects.
Table 2: Predicted Electronic Properties of Benzene, (1,1-dichloroethyl)- (Illustrative)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | ~2.1 D |
Note: These are illustrative values and would require specific ab initio calculations for confirmation.
Spectroscopic Property Prediction and Validation
Computational chemistry is an indispensable tool for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's properties.
Computational Vibrational Spectroscopy (Infrared and Raman)
The vibrational modes of Benzene, (1,1-dichloroethyl)- can be predicted by performing frequency calculations using DFT. These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman active vibrations. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds.
For Benzene, (1,1-dichloroethyl)-, characteristic vibrational modes would include the C-H stretching of the aromatic ring, the C-C stretching of the ring and the ethyl group, the C-Cl stretching, and various bending and deformation modes. The computational results can be compared with experimental IR and Raman spectra to confirm the molecular structure and the accuracy of the theoretical model. It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical method.
Table 3: Predicted and Assigned Vibrational Frequencies for Benzene, (1,1-dichloroethyl)- (Illustrative)
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Methyl C-H stretch |
| ~1600, ~1480 | Strong | Aromatic C-C stretch |
| ~1015 | Medium | Ring breathing mode |
| ~800-700 | Strong | C-Cl stretch |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Note: These are illustrative assignments based on known group frequencies and computational studies of similar molecules.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the ¹³C and ¹H NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for these predictions.
The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). For Benzene, (1,1-dichloroethyl)-, the chemical shifts of the aromatic carbons and protons would be influenced by the electron-withdrawing nature of the (1,1-dichloroethyl) group. The carbon atom attached to the two chlorine atoms would be expected to have a significant downfield shift.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Benzene, (1,1-dichloroethyl)- (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (ipso) | ~140 |
| C (ortho) | ~128 |
| C (meta) | ~129 |
| C (para) | ~127 |
| C (quaternary, -CCl₂-) | ~85 |
| C (methyl, -CH₃) | ~30 |
| H (ortho, meta, para) | ~7.3 - 7.5 |
| H (methyl) | ~2.1 |
Note: These are illustrative values. Actual predictions would depend on the level of theory and solvent model used.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of molecules. These calculations provide information about the electronic transitions from the ground state to various excited states. The key parameters obtained are the absorption wavelength (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption.
For Benzene, (1,1-dichloroethyl)-, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The substitution with the dichloroethyl group may cause a slight shift in the absorption bands compared to unsubstituted benzene. The primary absorption bands of benzene, typically observed around 184 nm, 204 nm, and a weaker, fine-structured band around 254 nm, might exhibit a bathochromic (red) or hypsochromic (blue) shift depending on the electronic effects of the substituent.
Table 5: Predicted UV-Vis Absorption for Benzene, (1,1-dichloroethyl)- (Illustrative)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | ~260 | ~0.01 |
| S₀ → S₂ | ~210 | ~0.2 |
| S₀ → S₃ | ~190 | ~0.8 |
Note: These are illustrative values and are highly dependent on the computational method and solvent effects.
Reaction Pathway Modeling and Transition State Analysis
The chemical transformations of "Benzene, (1,1-dichloroethyl)-", particularly elimination reactions, are of significant interest. Computational modeling allows for the elucidation of the step-by-step processes involved in these reactions, including the identification of high-energy transition states that govern the reaction rates.
Energetics and Kinetics of Key Chemical Transformations
A primary transformation for "Benzene, (1,1-dichloroethyl)-" is dehydrochlorination, an elimination reaction that can proceed through different mechanistic pathways, principally E1 (elimination, unimolecular) and E2 (elimination, bimolecular). masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org
The E1 mechanism involves a two-step process. libretexts.org Initially, the carbon-chlorine bond breaks, forming a carbocation intermediate. libretexts.org This is typically the slow, rate-determining step. libretexts.org Subsequently, a base removes a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org The rate of the E1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com
The E2 mechanism , in contrast, is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously, forming the alkene. libretexts.org This reaction is second-order, with its rate depending on the concentrations of both the substrate and the base. libretexts.org
Computational studies on similar systems, such as the elimination of amines from hydroxybenzylammoniums, provide a framework for understanding the energetics of these pathways. Density Functional Theory (DFT) calculations have been used to determine the Gibbs free energy of activation (ΔG‡) for such elimination reactions. For instance, in a model benzene system, the elimination of methylamine (B109427) was calculated to have a ΔG‡ of 14.0 kcal/mol. nih.gov While not directly for "Benzene, (1,1-dichloroethyl)-", this value gives an indication of the energy barrier that must be overcome for the reaction to proceed. The actual activation energy for the dehydrochlorination of "Benzene, (1,1-dichloroethyl)-" would be influenced by the specific nature of the leaving group (chloride) and the solvent environment.
The presence of the phenyl group can influence the reaction rate. Theoretical calculations on the dehydrochlorination of phenylalkyl chlorides have explored the potential for neighboring group participation by the phenyl ring, although this is not always supported by computational models. nih.gov Temperature also plays a crucial role, with higher temperatures generally favoring elimination reactions over competing substitution reactions, as the activation energy for elimination is typically slightly higher (by 1-2 kcal/mol) than for substitution. masterorganicchemistry.com
Table 1: Theoretical Energetic Data for an Analogous Elimination Reaction This table presents data from a study on a similar elimination reaction to provide context for the energetics of transformations involving "Benzene, (1,1-dichloroethyl)-".
| Reactant System | Reaction Type | Calculated Gibbs Activation Free Energy (ΔG‡) (kcal/mol) |
| 1,4-Benzene Substrate with Methylamine | Elimination | 14.0 |
Data sourced from a DFT study on hydroxybenzylammonium substrates. nih.gov
Influence of Solvation on Reaction Mechanisms
The solvent in which a reaction occurs can significantly impact the reaction pathway and rate. Continuum solvation models are a computational approach used to simulate the effect of a solvent without explicitly modeling each solvent molecule. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant, which can polarize in response to the charge distribution of the solute.
For reactions involving "Benzene, (1,1-dichloroethyl)-", the polarity of the solvent is a key factor. In an E1 reaction, a polar protic solvent can stabilize the carbocation intermediate and the departing chloride ion through solvation, thus lowering the activation energy and accelerating the reaction rate. libretexts.org In contrast, an E2 reaction is favored by a strong, non-polarizing base in a less polar solvent.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and its interactions with its environment.
For "Benzene, (1,1-dichloroethyl)-", MD simulations can be used to map out its conformational landscape. The rotation around the single bond connecting the ethyl group to the benzene ring, as well as the rotation of the methyl group, will lead to various conformers with different energies. A common technique is to perform a conformational search, often using methods like Monte Carlo simulations, where random rotations are applied to key bonds, followed by energy minimization to identify low-energy structures. nih.gov The populations of these conformers are determined by a Boltzmann distribution, meaning that conformations with lower energy are more prevalent. nih.gov
Intermolecular interactions, such as those with solvent molecules or other solute molecules, can also be investigated using MD. Atomistic simulations of similar molecules, like linear alkylbenzene sulfonates, have shown how these molecules orient themselves at interfaces and how their mobility is affected by their structure. ecetoc.org For "Benzene, (1,1-dichloroethyl)-", MD simulations in various solvents could reveal preferential solvation shells and specific intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which in turn influence its solubility and reactivity.
Table 2: Key Aspects of Molecular Dynamics Simulations for "Benzene, (1,1-dichloroethyl)-" This table outlines the types of insights that can be gained from MD simulations of the target compound.
| Simulation Aspect | Information Gained |
| Conformational Search | Identification of stable conformers and their relative energies. |
| Rotational Barriers | Energy required for rotation around key single bonds. |
| Intermolecular Interactions | Analysis of interactions with solvent molecules or other solutes. |
| Solvation Structure | Characterization of the arrangement of solvent molecules around the solute. |
Quantitative Structure-Activity Relationship (Q-SAR) Studies for Structural Insights
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.com By developing mathematical models based on molecular descriptors, QSAR can provide insights into the structural features that are important for a particular effect and can be used to predict the properties of new or untested compounds. mdpi.comnih.gov
For "Benzene, (1,1-dichloroethyl)-", QSAR models can be developed to predict properties such as its potential toxicity. Studies on chlorinated benzenes and chlorinated alkanes have identified several key descriptors that are often correlated with toxicity.
Key Molecular Descriptors for QSAR Analysis:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP or logKow), this descriptor is crucial for understanding how a compound distributes between aqueous and lipid environments in an organism. nih.gov
Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the Highest Occupied Molecular Orbital (EHOMO) can indicate a molecule's electrophilicity and its potential to participate in charge-transfer interactions. nih.gov The dipole moment is another important electronic descriptor that has been correlated with the toxicity of some chlorinated benzene derivatives.
Molecular Size and Shape: Descriptors related to molecular weight, volume, and surface area can influence how a molecule fits into a biological receptor or active site.
A hypothetical QSAR model for the toxicity of compounds including "Benzene, (1,1-dichloroethyl)-" might take the following general form:
Toxicity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2, ... are coefficients determined from a regression analysis of a training set of molecules with known toxicities and calculated descriptors.
For instance, a QSAR study on chlorinated benzene derivatives identified that molecular dipolar momentum and the electronic properties of the substituent were positively correlated with olfactory mucosal toxicity, while hydrophobicity and the electronic charge on the primary carbon were inversely correlated. Such models provide valuable insights into the structural features of "Benzene, (1,1-dichloroethyl)-" that might contribute to its biological activity, guiding further toxicological assessment and the design of safer alternatives.
Table 3: Common Descriptors in QSAR Studies of Chlorinated Aromatic Compounds This table lists descriptors that are frequently found to be important in QSAR models for compounds structurally related to "Benzene, (1,1-dichloroethyl)-".
| Descriptor Type | Specific Descriptor Examples | Relevance |
| Hydrophobicity | logP (octanol-water partition coefficient) | Governs transport and distribution in biological systems. nih.gov |
| Electronic | ELUMO, EHOMO, Dipole Moment, Partial Atomic Charges | Relates to reactivity and intermolecular interactions. nih.gov |
| Steric/Topological | Molecular Weight, Molecular Volume, Connectivity Indices | Describes the size and shape of the molecule. |
Analytical Methodologies for Characterization and Quantification of Benzene, 1,1 Dichloroethyl
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential tool for separating "Benzene, (1,1-dichloroethyl)-" from potential impurities and related compounds. Both gas and liquid chromatography are employed, each with specific advantages depending on the analytical goal.
Gas Chromatography (GC) with hyphenated detection systems
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like "Benzene, (1,1-dichloroethyl)-". The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. For the analysis of halogenated benzenes, including "Benzene, (1,1-dichloroethyl)-", various GC configurations are utilized. rsc.org
Hyphenated detection systems are invariably paired with GC for sensitive and specific detection. Common detectors include:
Flame Ionization Detector (FID): FID is a robust and widely used detector that provides high sensitivity for organic compounds. nih.govresearchgate.net It is often employed for routine purity assessments and quantification when the identity of the compound is already established. researchgate.net
Mass Spectrometry (MS): GC-MS is the gold standard for the identification of unknown compounds. nih.govcdc.gov The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the analyte, allowing for unambiguous identification of "Benzene, (1,1-dichloroethyl)-". nih.govcdc.gov The NIST Mass Spectrometry Data Center provides reference mass spectra for "Benzene, (1,1-dichloroethyl)-" which can be used for library matching. nih.gov
Photoionization Detector (PID): PID is another sensitive detector, particularly for aromatic compounds. nih.gov It offers an alternative to FID, especially in applications where enhanced sensitivity for unsaturated compounds is required. nih.gov
The choice of the GC column is critical for achieving optimal separation. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is often suitable for the analysis of halogenated aromatic compounds. shimadzu.com The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, must be carefully optimized to ensure good resolution and peak shape. For instance, a typical method might involve an initial oven temperature of 50°C, ramped to 250°C at a rate of 10°C/min.
Table 1: Typical GC Parameters for the Analysis of Benzene (B151609), (1,1-dichloroethyl)-
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen researchgate.net |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) |
| Detector | FID, MS, or PID |
| Detector Temperature | 280 °C (FID/PID) |
This table presents a generalized set of parameters. Actual conditions may need to be optimized for specific instruments and applications.
High-Performance Liquid Chromatography (HPLC) for Related Halogenated Aromatics
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly for less volatile or thermally labile compounds. While GC is often the preferred method for "Benzene, (1,1-dichloroethyl)-" itself, HPLC is invaluable for the separation of a broader range of halogenated aromatic compounds that might be present as impurities or in a complex mixture. rsc.orgnih.gov
Reversed-phase HPLC, using a C18 or a Phenyl-Hexyl column, is a common mode for separating aromatic compounds. chromforum.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. chromforum.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. chromforum.org
For the detection of halogenated aromatics, a UV detector is commonly used, as the benzene ring exhibits strong absorbance in the UV region. rsc.orgdnacih.com A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification.
Table 2: Illustrative HPLC Conditions for Separation of Halogenated Benzenes
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
This table provides an example of HPLC conditions. The specific method would need to be developed and validated for the target analytes.
Spectroscopic Fingerprinting and Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "Benzene, (1,1-dichloroethyl)-". Each method provides a unique "fingerprint" of the molecule, revealing details about its atomic composition and connectivity.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of "Benzene, (1,1-dichloroethyl)-" would provide information about the number and types of protons in the molecule. The aromatic protons on the benzene ring would typically appear in the downfield region (around 7-8 ppm). libretexts.org The methyl protons of the dichloroethyl group would appear as a singlet in the upfield region, with its chemical shift influenced by the deshielding effect of the two chlorine atoms. The integration of the peak areas would correspond to the ratio of the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org The carbons of the benzene ring would resonate in the aromatic region (typically 120-150 ppm). libretexts.org The quaternary carbon attached to the two chlorine atoms and the methyl carbon would have distinct chemical shifts. The PubChem database indicates the availability of ¹³C NMR spectral data for "Benzene, (1,1-dichloroethyl)-". nih.gov
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons. COSY would show correlations between coupled protons, while HSQC would correlate each proton with its directly attached carbon atom. These experiments provide definitive evidence for the structural assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzene, (1,1-dichloroethyl)-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic Protons | ~7.3 - 7.5 | ~127 - 130 (CH) |
| Aromatic C (ipso) | - | ~140 |
| C(Cl)₂ | - | ~90 |
| CH₃ | ~2.5 | ~35 |
These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopic Signatures of the Dichloroethyl Moiety
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "Benzene, (1,1-dichloroethyl)-" would show characteristic absorption bands. docbrown.info Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. materialsciencejournal.org The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. materialsciencejournal.org The key signature of the dichloroethyl moiety would be the C-Cl stretching vibrations, which are expected in the fingerprint region (below 800 cm⁻¹). The exact position of these bands can help distinguish it from isomers like "Benzene, (1,2-dichloroethyl)-". nih.gov IR spectral data for "Benzene, (1,1-dichloroethyl)-" is available in the PubChem database. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. The C-Cl stretching vibrations are also observable in the Raman spectrum and can provide confirmatory structural information. rsc.org
Table 4: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Benzene, (1,1-dichloroethyl)-
| Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3030 - 3100 libretexts.org | 3030 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 materialsciencejournal.org | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
| CH₃ Rock/Bend | ~1380 | ~1380 |
These are general ranges and the exact frequencies will be specific to the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. docbrown.info When coupled with GC, it allows for the separation and identification of components in a mixture. researchgate.net
For "Benzene, (1,1-dichloroethyl)-", the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The relative abundance of the M⁺, M+2, and M+4 peaks will be in a ratio determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).
The fragmentation pattern provides further structural information. Common fragmentation pathways for alkylbenzenes include the loss of the alkyl group or rearrangement followed by fragmentation. For "Benzene, (1,1-dichloroethyl)-", the loss of a chlorine atom or a methyl group would be expected fragmentation pathways. The NIST Mass Spectrometry Data Center lists a GC-MS entry for "Benzene, (1,1-dichloroethyl)-" with prominent peaks at m/z 139, 103, and 141. nih.gov
Table 5: Expected Mass Spectral Data for Benzene, (1,1-dichloroethyl)-
| Ion | m/z | Description |
| [C₈H₈Cl₂]⁺ | 174/176/178 | Molecular Ion (Isotopic Cluster) |
| [C₈H₈Cl]⁺ | 139/141 | Loss of one Cl atom |
| [C₇H₅]⁺ | 103 | Loss of CCl₂H₃ |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
The m/z values correspond to the most abundant isotopes. The presence of isotopic clusters is a key identifying feature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for identifying and quantifying aromatic compounds due to the presence of the benzene ring, which acts as a chromophore. The absorption of UV light by Benzene, (1,1-dichloroethyl)- is governed by electronic transitions within its aromatic system. The fundamental electronic transitions are of the π → π* type, which are characteristic of the benzene chromophore. hnue.edu.vn
Table 1: Characteristic UV Absorption Bands of the Benzene Chromophore
| Band Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |
| Primary | ~184 nm | ~60,000 | π → π* (Allowed) |
| Primary | ~204 nm | ~7,900 | π → π* (Allowed) |
| Secondary (Fine Structure) | ~256 nm | ~200 | π → π* (Forbidden) |
This table presents generalized data for the unsubstituted benzene chromophore in a non-polar solvent. The presence of substituents like the (1,1-dichloroethyl)- group will cause shifts in these values.
Advanced Methods for Halogen Content Determination in Complex Matrices
For complex samples where the specific identification of Benzene, (1,1-dichloroethyl)- may be difficult or where a general measure of halogenated organic contamination is required, methods that determine the total halogen content are employed. These techniques are crucial for environmental monitoring and regulatory compliance. pacelabs.com
Combustion Ion Chromatography (CIC) for Specific Halogen Analysis
Combustion Ion Chromatography (CIC) is a powerful and highly specialized analytical technique for the precise quantification of halogens (fluorine, chlorine, bromine, iodine) and sulfur in a wide variety of matrices, including solids, liquids, and gases. qa-group.comeag.com The methodology combines pyrohydrolytic combustion with ion chromatography, providing an automated and sensitive analysis. eag.com
The process begins with the complete oxidation of the sample at high temperatures (up to 1100 °C) in an argon-oxygen atmosphere. eag.com During this combustion, organically bound halogens in a compound like Benzene, (1,1-dichloroethyl)- are converted into gaseous hydrogen halides (e.g., HCl) and/or elemental halogens (Cl₂). qa-group.comeag.com These gaseous products are then transferred to an absorption module where they are collected in an aqueous solution, resulting in the formation of halide ions (e.g., Cl⁻). diva-portal.org This solution is then automatically injected into an ion chromatograph. The IC system separates the different halide ions based on their affinity for an analytical column, and they are subsequently detected and quantified using a conductivity detector. eag.com
A key advantage of CIC is its ability to provide speciation data for different halogens in a single analysis. thermofisher.com It is widely used for environmental analysis, quality control, and research, offering high accuracy and low detection limits at the sub-μg/g level. qa-group.comeag.com However, a limitation is that CIC determines the total concentration of a specific halogen, not the individual organic compounds that contain it. eag.com
Table 2: Typical Technical Specifications for Combustion Ion Chromatography (CIC)
| Parameter | Specification |
| Elements Detected | F, Cl, Br, I, S |
| Sample Types | Solid, Liquid, Gas |
| Sample Amount | 1-150 mg (Solid); 5-100 µL (Liquid) |
| Combustion Temperature | Up to 1100 °C |
| Detection Limits | Sub-μg/g (ppm) level |
| Detection Method | Suppressed Conductivity |
Data compiled from technical summaries of CIC systems. eag.com
Total Organic Halogen (TOX) and Extractable Organic Halogen (EOX) Methodologies
Total Organic Halogen (TOX) analysis is most commonly applied to aqueous samples like drinking water and groundwater. epa.gov The standard methodology (e.g., EPA Method 9020B) involves passing a water sample through a column containing granular activated carbon (GAC). epa.gov The halogenated organic compounds adsorb onto the carbon. The carbon is then washed to remove any inorganic halides. Finally, the carbon is combusted in an oxygen-rich atmosphere, converting the adsorbed organic halides into hydrogen halides (HX). These are then trapped and measured, typically by microcoulometric titration, to give a total concentration expressed as a chloride equivalent. epa.govcpiinternational.com This method determines all organic halides (chlorine, bromine, and iodine) that are adsorbed by the carbon, but not fluorine-containing compounds. epa.gov
Extractable Organic Halogen (EOX) analysis is primarily used for solid samples like soil, sediment, and waste, as well as some non-aqueous liquids. qa-group.comlatesting.com As the name suggests, the method involves an initial solvent extraction step. A sample is extracted with a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) to isolate the organic halides. latesting.comanalytik-jena.com An aliquot of this extract is then analyzed, typically by injecting it into a pyrolysis furnace coupled with a microcoulometric detector, similar to the final step in TOX analysis. latesting.com The EOX value represents the total amount of chlorine, bromine, and iodine bound to extractable organic compounds. qa-group.com
Both TOX and EOX serve as important screening tools for environmental pollution and regulatory compliance, providing a measure of the total halogenated organic load without needing to identify every individual compound. tandfonline.comqa-group.com
Table 3: Comparison of TOX and EOX Methodologies
| Feature | Total Organic Halogen (TOX) | Extractable Organic Halogen (EOX) |
| Primary Application | Aqueous samples (groundwater, wastewater) | Solid samples (soil, waste, sediment) |
| Sample Preparation | Adsorption onto activated carbon | Solvent extraction |
| Typical Method | EPA 9020B, ISO 9562 | EPA 9023, DIN 38414-17 |
| Measurement Principle | Combustion of carbon, microcoulometry | Combustion of extract, microcoulometry |
| Result Represents | Adsorbable organic halogens | Extractable organic halogens |
Environmental Behavior and Degradation Studies of Benzene, 1,1 Dichloroethyl
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. Key pathways for organic chemicals include photochemical degradation by sunlight and hydrolysis in water.
Photochemical Degradation Pathways Under Environmental Conditions
Photochemical degradation is a process where light energy, typically from the sun, drives chemical reactions that can break down pollutants. For many chlorinated aromatic hydrocarbons, this can be a significant degradation pathway in the atmosphere and surface waters. However, no studies detailing the photochemical degradation pathways or rates for Benzene (B151609), (1,1-dichloroethyl)- under environmental conditions were found.
Data on Photochemical Degradation of Benzene, (1,1-dichloroethyl)-
| Parameter | Value |
|---|---|
| Reaction with hydroxyl (OH) radicals | No data available |
| Direct photolysis quantum yield | No data available |
Hydrolytic Stability and Transformation Kinetics in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For chlorinated compounds, hydrolysis can lead to the replacement of chlorine atoms with hydroxyl groups. There is no available research on the hydrolytic stability or transformation kinetics of Benzene, (1,1-dichloroethyl)- in aqueous systems.
Data on Hydrolytic Stability of Benzene, (1,1-dichloroethyl)-
| pH Condition | Half-life | Transformation Products |
|---|---|---|
| Acidic | No data available | No data available |
| Neutral | No data available | No data available |
Biotic Transformation and Bioremediation Research
Biotic transformation refers to the degradation of a chemical by living organisms, primarily microorganisms. This is a key area of research for determining the environmental persistence of organic pollutants and for developing bioremediation strategies.
Microbial Degradation Mechanisms (e.g., Reductive Dechlorination)
Microorganisms can degrade chlorinated aromatic compounds through various mechanisms. Under anaerobic (oxygen-deficient) conditions, reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms, is a common pathway. Under aerobic (oxygen-rich) conditions, oxidative pathways are more common. No studies have been published that investigate the microbial degradation of Benzene, (1,1-dichloroethyl)- or identify specific microbial strains capable of its transformation.
Identification and Characterization of Enzyme Systems Involved in Chlorinated Aromatic Metabolism
The microbial degradation of chlorinated aromatic compounds is facilitated by specific enzymes. Key enzyme systems include oxygenases, which initiate the breakdown of the aromatic ring in aerobic bacteria, and reductive dehalogenases, which are crucial for anaerobic dechlorination. There is no information available on the specific enzyme systems involved in the metabolism of Benzene, (1,1-dichloroethyl)-.
Environmental Persistence and Transport Modeling
The environmental persistence of a chemical is its ability to resist degradation. This is often estimated using models that incorporate data on its degradation rates and physical-chemical properties. Transport models predict how a chemical will move between different environmental compartments (air, water, soil). Due to the lack of degradation data for Benzene, (1,1-dichloroethyl)-, its environmental persistence cannot be accurately modeled or determined.
Environmental Fate and Transport Parameters for Benzene, (1,1-dichloroethyl)-
| Parameter | Value |
|---|---|
| Soil Adsorption Coefficient (Koc) | No data available |
| Henry's Law Constant | No data available |
Investigation of Formation Pathways of Chlorinated Aromatics in Environmental Systems (e.g., Pyrosynthesis)
The formation of chlorinated aromatic compounds, including "Benzene, (1,1-dichloroethyl)-", in environmental systems is a significant area of concern due to their potential toxicity and persistence. A primary pathway for the generation of these substances is through pyrosynthesis, a process involving thermal decomposition and reaction of organic materials in the presence of a chlorine source. This often occurs in high-temperature industrial processes such as waste incineration.
The thermal degradation of chlorine-containing polymers, most notably polyvinyl chloride (PVC), is a key initial step in the formation of chlorinated aromatics. At temperatures between 250°C and 320°C, PVC undergoes dehydrochlorination, releasing significant quantities of hydrogen chloride (HCl). researchgate.netnih.gov This HCl, along with other chlorine-containing species, can then react with aromatic hydrocarbons present in the waste stream.
The co-pyrolysis of PVC with other common plastics, such as polystyrene (PS) and polyethylene terephthalate (PET), provides the necessary precursors for the formation of a variety of chlorinated aromatic compounds. Polystyrene, upon thermal degradation, serves as a source of benzene and other aromatic rings. mdpi.com The interaction of these aromatic compounds with the chlorine species generated from PVC decomposition can lead to the formation of chlorinated derivatives.
While direct experimental data on the specific formation pathways of "Benzene, (1,1-dichloroethyl)-" from pyrosynthesis is limited in the reviewed literature, the fundamental mechanisms of chlorinated aromatic compound formation suggest plausible routes. One potential pathway involves the reaction of benzene with chlorinated C2 fragments, such as dichloroethenes, which can be formed during the complex degradation of chlorinated polymers. The reaction of chlorine radicals (Cl•) with benzene in the cool-down zone of a combustor has been shown to produce chlorobenzenes and chlorophenols, indicating the high reactivity of chlorine radicals with aromatic rings at elevated temperatures. nih.gov
Furthermore, a "de-novo" synthesis pathway has been proposed, where chlorinated aromatic compounds are formed from the fine particulate residual carbon in fly ashes in the presence of a chlorine source. researchgate.net This mechanism suggests that the carbon backbone of the aromatic ring itself can be constructed from smaller carbon fragments in the high-temperature environment of an incinerator, with subsequent or simultaneous chlorination.
Studies on the co-pyrolysis of various plastics have identified a range of chlorinated products. For instance, the pyrolysis of PET with PVC can lead to the formation of mono- and dichloroethyl esters of terephthalic acid, benzyl chloride, benzoyl chloride, and 4-chlorobenzoic acid. mdpi.com Although "Benzene, (1,1-dichloroethyl)-" is not explicitly mentioned as a major product in these studies, its formation is mechanistically conceivable under similar conditions.
The following table summarizes the key precursors and general reaction types involved in the pyrosynthesis of chlorinated aromatic compounds:
| Precursor Source | Key Chemical Species | General Reaction Type | Resulting Products |
| Polyvinyl Chloride (PVC) | Hydrogen Chloride (HCl), Chlorine Radicals (Cl•) | Dehydrochlorination | Chlorinating agents |
| Polystyrene (PS) | Benzene, Styrene (B11656), other aromatics | Thermal Degradation | Aromatic hydrocarbons |
| Polyethylene (PE), Polypropylene (PP) | Aliphatic hydrocarbons | Thermal Degradation | Carbon fragments, aliphatic radicals |
| Carbonaceous Fly Ash | Particulate Carbon | De-novo Synthesis | Aromatic rings |
It is important to note that the specific product distribution from pyrosynthesis is highly dependent on various factors, including the composition of the waste feed, temperature, residence time, and the presence of catalysts or inhibitors. Further research focusing on the detailed analysis of pyrolysates from controlled co-pyrolysis experiments of PVC and polystyrene is necessary to elucidate the precise formation pathways and yields of "Benzene, (1,1-dichloroethyl)-".
Applications of Benzene, 1,1 Dichloroethyl in Advanced Organic Synthesis and Materials Science Research
Utilization as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The reactivity of the dichloroethyl group, combined with the stability of the aromatic ring, positions Benzene (B151609), (1,1-dichloroethyl)- as a potentially valuable intermediate in the synthesis of complex organic molecules.
While direct, large-scale applications are not extensively documented in publicly available literature, the structure of Benzene, (1,1-dichloroethyl)- lends itself to the synthesis of various advanced aromatic building blocks. The two chlorine atoms on the same carbon atom represent a functional group that can undergo a variety of transformations. For instance, hydrolysis could potentially lead to the formation of α-chloroacetophenone or acetophenone (B1666503) itself, both of which are important precursors in the pharmaceutical and chemical industries.
Furthermore, nucleophilic substitution reactions on the benzylic carbon, though challenging due to the presence of two chlorine atoms, could provide a pathway to introduce other functional groups, thereby creating a diverse array of substituted aromatic compounds. The reactivity of the C-Cl bonds opens up possibilities for coupling reactions, potentially leading to the formation of more complex and functionalized aromatic structures.
| Property | Value |
| IUPAC Name | 1,1-dichloro-1-phenylethane |
| Molecular Formula | C8H8Cl2 |
| Molecular Weight | 175.05 g/mol |
| CAS Number | 3141-41-1 |
| Synonyms | Benzene, (1,1-dichloroethyl)-; α,α-dichloroethylbenzene |
A significant potential application of Benzene, (1,1-dichloroethyl)- lies in its role as a precursor to substituted styrene (B11656) derivatives. Through a dehydrochlorination reaction, the elimination of one or both chlorine atoms along with a hydrogen atom from the methyl group could yield chloro-substituted styrenes or phenylacetylene (B144264) derivatives. These styrenic monomers are fundamental building blocks in the polymer industry.
For example, the elimination of one molecule of hydrogen chloride (HCl) would lead to the formation of α-chlorostyrene or β-chlorostyrene isomers. These chlorinated styrenes can be polymerized or used in copolymerizations to impart specific properties such as flame retardancy or altered reactivity to the resulting polymers. The controlled elimination of two molecules of HCl could potentially yield phenylacetylene, a valuable monomer and organic building block.
| Starting Material | Potential Product | Reaction Type |
| Benzene, (1,1-dichloroethyl)- | α-chlorostyrene | Dehydrochlorination |
| Benzene, (1,1-dichloroethyl)- | Phenylacetylene | Double Dehydrochlorination |
Role in Polymerization and Macromolecular Chemistry Research
The presence of the reactive dichloroethyl group suggests a potential role for Benzene, (1,1-dichloroethyl)- in the field of polymer chemistry, particularly in controlled polymerization techniques.
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. wikipedia.org This method relies on the use of an initiator, typically an alkyl halide, and a transition metal catalyst. wikipedia.org The structure of Benzene, (1,1-dichloroethyl)- is analogous to common ATRP initiators. For instance, 1-phenylethyl chloride is a known initiator for the ATRP of various monomers. cmu.edu
The geminal dichloro- functionality in Benzene, (1,1-dichloroethyl)- could potentially allow it to act as a difunctional or a specialized initiator. The two chlorine atoms might be activated under different conditions, or their sequential activation could lead to the formation of block copolymers or polymers with unique architectures. Research into the kinetics and control of polymerizations initiated by this compound would be necessary to fully realize its potential in this area. While specific studies on Benzene, (1,1-dichloroethyl)- as an ATRP initiator are not widely reported, the principles of ATRP strongly suggest its suitability for this role. wikipedia.orgepa.gov
Beyond initiation, Benzene, (1,1-dichloroethyl)- could be utilized for the post-polymerization functionalization of polymer chains. cmu.edu Polymers containing reactive sites could be modified by reacting them with this compound, thereby introducing the dichlorophenyl-ethyl group onto the polymer backbone. This could be a route to introduce specific functionalities or to alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, or refractive index. The "grafting from" approach, where polymerization is initiated from active sites on a polymer backbone, could also be envisioned using this compound. mdpi.com
Exploration in Supramolecular Chemistry and Host-Guest Systems
While there is no direct research found on the application of Benzene, (1,1-dichloroethyl)- in supramolecular chemistry, its molecular structure presents features that could be of interest in the design of host-guest systems. The benzene ring can participate in π-π stacking interactions, a common feature in the assembly of supramolecular structures. The chlorinated ethyl group could engage in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials.
The potential for this molecule to act as a guest within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, could be explored. The size and shape of the molecule, along with its electronic properties, would determine its binding affinity and selectivity for different host systems. Such studies could lead to the development of new sensors, molecular recognition systems, or materials with tunable properties.
Research into Nonlinear Optical Properties and Electronic Materials Development
Searches for "Benzene, (1,1-dichloroethyl)-," also known as 1,1-dichloroethylbenzene, and its potential applications in nonlinear optics and electronic materials have not yielded any specific studies. The investigation into the NLO properties of organic molecules typically focuses on compounds with extensive π-conjugated systems and significant intramolecular charge transfer, characteristics that are not prominent in the structure of Benzene, (1,1-dichloroethyl)-.
Similarly, the development of new electronic materials often involves the synthesis and characterization of novel polymers or molecules with specific electronic functionalities. While research exists for polymers derived from related structures, such as chlorinated polystyrenes, there is no direct research linking Benzene, (1,1-dichloroethyl)- to the development of electronic materials.
Due to the absence of research in these areas, no data tables or detailed findings on the nonlinear optical properties or electronic material applications of Benzene, (1,1-dichloroethyl)- can be provided. Further experimental investigation would be required to determine if this compound possesses any properties of interest for these advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
